4-Methyl-3,4-dihydrodibenzo[b,d]furan-2(1H)-one
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Overview
Description
4-Methyl-3,4-dihydrodibenzo[b,d]furan-2(1H)-one is an organic compound belonging to the dibenzofuran family. This compound is characterized by its unique structure, which includes a furan ring fused with two benzene rings and a methyl group at the 4th position. It is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3,4-dihydrodibenzo[b,d]furan-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylphenol with phthalic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the intermediate compound. This intermediate is then subjected to cyclization under acidic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3,4-dihydrodibenzo[b,d]furan-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-Methyl-3,4-dihydrodibenzo[b,d]furan-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-Methyl-3,4-dihydrodibenzo[b,d]furan-2(1H)-one involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, facilitating various redox reactions. Its unique structure allows it to interact with biological macromolecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: Lacks the methyl group and has different reactivity and applications.
4-Methyldibenzofuran: Similar structure but without the dihydro and ketone functionalities.
Dibenzo[b,d]thiophene: Contains a sulfur atom instead of an oxygen atom, leading to different chemical properties and applications.
Uniqueness
4-Methyl-3,4-dihydrodibenzo[b,d]furan-2(1H)-one is unique due to its specific structural features, including the presence of a methyl group, a dihydro furan ring, and a ketone functionality
Properties
CAS No. |
828916-43-4 |
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Molecular Formula |
C13H12O2 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
4-methyl-3,4-dihydro-1H-dibenzofuran-2-one |
InChI |
InChI=1S/C13H12O2/c1-8-6-9(14)7-11-10-4-2-3-5-12(10)15-13(8)11/h2-5,8H,6-7H2,1H3 |
InChI Key |
HYUGCNUFZFJTOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)CC2=C1OC3=CC=CC=C23 |
Origin of Product |
United States |
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